ethyl N-(2-hydroxyethyl)carbamate

Catalog No.
S1929864
CAS No.
5602-93-7
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl N-(2-hydroxyethyl)carbamate

CAS Number

5602-93-7

Product Name

ethyl N-(2-hydroxyethyl)carbamate

IUPAC Name

ethyl N-(2-hydroxyethyl)carbamate

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

IDWDPUULTDNNBY-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCO

Canonical SMILES

CCOC(=O)NCCO

Insecticide:

  • Ethyl N-(2-hydroxyethyl)carbamate is a metabolite of methoprene, a widely used insect growth regulator (IGR) PubChem. IGRs disrupt the hormonal balance of insects during their developmental stages, preventing them from reaching maturity EPA - Methoprene.
  • Research has explored ethyl N-(2-hydroxyethyl)carbamate as an alternative or complementary insecticide, particularly for lepidopteran insects, which include butterflies, moths, and caterpillars Biosynth - Ethyl N-(2-hydroxyethyl)carbamate.

Understanding Insecticide Mechanisms:

  • Studying the mode of action of ethyl N-(2-hydroxyethyl)carbamate can provide insights into the overall insecticidal effects of carbamate insecticides PubChem - Ethyl N-(2-hydroxyethyl)carbamate: .
  • This knowledge can aid in developing new and more targeted insecticides or improving the efficacy of existing ones.

Environmental Fate Studies:

  • Research may investigate the breakdown and degradation pathways of ethyl N-(2-hydroxyethyl)carbamate in the environment PubChem - Environmental Fate.
  • Understanding its environmental persistence and potential impact on non-target organisms is crucial for responsible pesticide use.

Important Note:

  • Scientific research on ethyl N-(2-hydroxyethyl)carbamate is likely focused on its insecticidal properties and environmental impact, not on other potential applications.

Ethyl N-(2-hydroxyethyl)carbamate is a carbamate compound with the molecular formula C5_5H11_{11}NO3_3. It is characterized by the presence of a carbamate functional group and a hydroxyethyl substituent. This compound is primarily utilized in agricultural applications as an insecticide, particularly effective against lepidopteran pests. Its structure consists of an ethyl group attached to a nitrogen atom that is also bonded to a 2-hydroxyethyl group, contributing to its biological activity and stability in various environments .

As mentioned earlier, the mechanism by which HEC exerts its weak carcinogenic effect is not fully understood. It's suspected to be a secondary metabolite of ethyl carbamate, with vinyl carbamate being the primary culprit []. Further research is needed to elucidate the specific interactions of HEC with biological systems.

Typical of carbamates:

  • Hydrolysis: In aqueous environments, ethyl N-(2-hydroxyethyl)carbamate can hydrolyze to form ethanol and 2-hydroxyethylamine.
  • Decomposition: Under acidic or basic conditions, it may decompose to yield ethyl carbamate and other by-products.
  • Reactivity with Nucleophiles: The carbamate group can react with nucleophiles, leading to various substitution reactions.

These reactions are significant for understanding its stability and degradation pathways in agricultural settings .

The synthesis of ethyl N-(2-hydroxyethyl)carbamate typically involves the reaction of ethylene oxide with carbamic acid derivatives. A common method includes:

  • Formation of Carbamic Acid: Reacting urea with ethanol or other alcohols.
  • Alkylation: Introducing the 2-hydroxyethyl group through nucleophilic substitution using ethylene oxide.

These methods allow for the production of high-purity ethyl N-(2-hydroxyethyl)carbamate suitable for agricultural applications .

Unique FeaturesEthyl CarbamateC5_5H11_{11}NFood additive, potential carcinogenKnown for its carcinogenic properties in humans2-Hydroxyethyl CarbamateC3_3H7_7NO3_3Research on metabolic pathwaysLacks the ethyl group, reducing its insecticidal activityMethyl N-(2-hydroxyethyl)carbamateC5_5H11_{11}NO3_3InsecticideSimilar activity but may have different efficacy

Ethyl N-(2-hydroxyethyl)carbamate stands out due to its specific effectiveness against lepidopteran insects while maintaining a favorable safety profile compared to more potent carcinogenic compounds like ethyl carbamate .

Research on interaction studies involving ethyl N-(2-hydroxyethyl)carbamate has focused on its metabolic pathways and interactions with other compounds. For instance, co-administration with ethanol has been shown to influence its metabolism significantly, leading to altered clearance rates and potential toxicity profiles. Studies suggest that the compound's metabolism via cytochrome P450 enzymes may lead to the formation of reactive intermediates that could have implications for genotoxicity and carcinogenicity .

XLogP3

-0.4

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5602-93-7

Wikipedia

Ethyl hydrogen (2-hydroxyethyl)carbonimidate

Dates

Modify: 2023-08-16

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